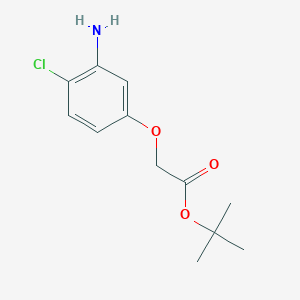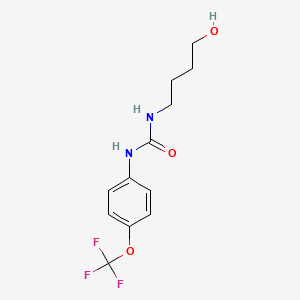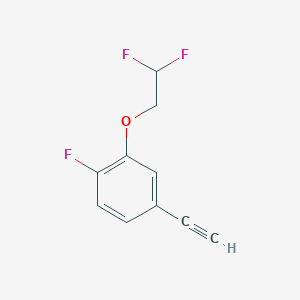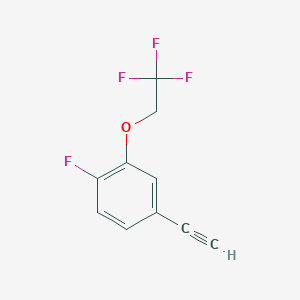
4-Ethynyl-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethynyl-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene is a fluorinated aromatic compound characterized by the presence of an ethynyl group, a fluoro substituent, and a trifluoroethoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-nitrophenol and 2,2,2-trifluoroethanol.
Formation of Trifluoroethoxy Intermediate:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 4-Ethynyl-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.
Reduction: The fluoro and trifluoroethoxy groups are generally resistant to reduction, but the ethynyl group can be selectively reduced to an alkene or alkane.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.
Substitution: Electrophiles like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学研究应用
4-Ethynyl-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug discovery and development, particularly for its unique fluorinated structure which can enhance the metabolic stability and bioavailability of drug candidates.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced chemical resistance and thermal stability.
作用机制
The mechanism of action of 4-Ethynyl-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the fluoro and trifluoroethoxy groups can form hydrogen bonds and electrostatic interactions with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
4-Ethynyl-1-fluoro-2-methylbenzene: Similar structure but with a methyl group instead of a trifluoroethoxy group.
4-Ethynyl-1-fluoro-2-(2,2,2-trifluoroethyl)benzene: Similar structure but with a trifluoroethyl group instead of a trifluoroethoxy group.
Uniqueness: 4-Ethynyl-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with enhanced properties.
属性
IUPAC Name |
4-ethynyl-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O/c1-2-7-3-4-8(11)9(5-7)15-6-10(12,13)14/h1,3-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITCZKYJUIYIIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
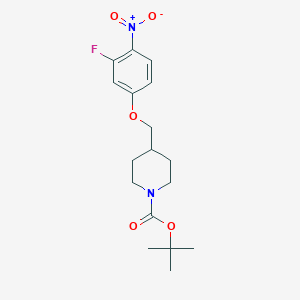
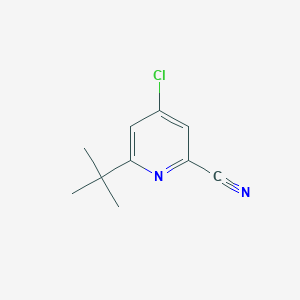
![Methyl 3-chloro-6-hydroxy-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8167843.png)
![Methyl 3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8167844.png)
![Methyl 3-chloro-6-ethenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8167849.png)
![3-Bromo-6-iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B8167852.png)
![6-(1H-pyrazol-4-yl)-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8167856.png)
![6-Fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B8167863.png)
![3'-Chloro-6-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B8167868.png)
![6-Fluoro-3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B8167870.png)
